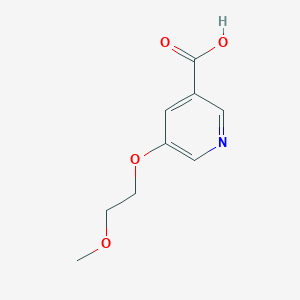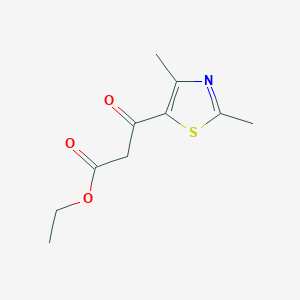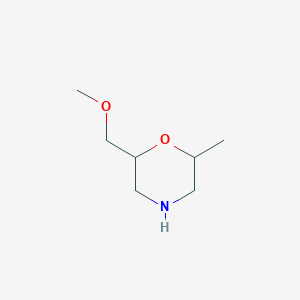
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid (DMTP) is a compound of interest in the scientific community due to its unique properties and potential applications. DMTP is a member of the pyrazole family, a group of compounds known for their ability to interact with biological systems. DMTP is of particular interest because of its ability to act as an agonist or antagonist in different biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Ligand Design
The compound 3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid and its derivatives are key intermediates in the synthesis of complex molecules. For instance, a methodology for generating 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions has been developed, which could lead to new asymmetric imine ligands based on a 4-phenyl-1H-pyrazole moiety. This synthesis involves functionalization through a C-C Suzuki-Miyaura cross-coupling reaction, demonstrating the compound's utility in creating new ligand systems for metal complexes (Olguín & Brooker, 2011).
Coordination Chemistry
In coordination chemistry, pyrazole derivatives have been used to synthesize metallomacrocyclic palladium(II) complexes. These complexes can form as monomers or dimers depending on the solvent, exhibiting potential for diverse applications in molecular engineering and catalysis (Guerrero et al., 2008).
Chemical Transformations
The reactivity of pyrazole derivatives towards different chemical reagents has been explored in various studies. For example, the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles led to 4-formyl derivatives, providing a pathway to synthesize 3,5-dimethyl-1H-pyrazole-4-carbaldehyde through alkaline hydrolysis. This showcases the versatility of these compounds in synthetic organic chemistry (Attaryan et al., 2006).
Molecular Docking and Biological Studies
Pyrazole derivatives have also been investigated for their potential in biological applications. For instance, molecular docking analysis of pyrazole-based drug candidates against bacterial DNA gyrase has been conducted, validating their activities through syntheses and biological studies. This highlights the role of these compounds in the development of new antimicrobial agents (Shubhangi et al., 2019).
Material Science
In material science, the pyrazole-carboxylate mixed ligand system has been exploited in the crystal engineering of coordination polymers. These studies have led to the synthesis of new coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Hawes et al., 2014).
Propiedades
IUPAC Name |
3,5-dimethyl-1-(oxan-4-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-10(11(14)15)8(2)13(12-7)9-3-5-16-6-4-9/h9H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLQZJMKYWSCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCOCC2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)



![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B1426818.png)
![N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1426819.png)

![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1426821.png)
![[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1426825.png)



